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Izorlisib (also known as CH-5132799, PA-799) is an ATP-competitive small-molecule inhibitor that

primarily targets the Class I Phosphoinositide 3-kinase (PI3K) family, with varying potency across its

isoforms [1].

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against different PI3K

isoforms and the mechanistic target of rapamycin (mTOR), based on biochemical assay data [1].

Target Protein Gene Symbol
IC₅₀ Value
(nM)

Primary Function / Note

PI3K p110-alpha PIK3CA 14 Catalytic subunit of Class IA PI3K; frequently
mutated in cancers [2]

PI3K p110-gamma PIK3CG 36 Catalytic subunit of Class IB PI3K [2]

PI3K p110-beta PIK3CB 120 Catalytic subunit of Class IA PI3K [2]

PI3K p110-delta PIK3CD 500 Catalytic subunit of Class IA PI3K; highly
expressed in leukocytes [2]

mTOR Kinase MTOR 10,000 Serine/threonine-protein kinase; key
downstream effector and regulator [1]

PI3K Class II
(alpha/beta)

PIK3C2A /
PIK3C2B

>10,000 Shows high selectivity over these and Class III
PI3K isoforms [1]
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Key Experimental Methodologies

While the search results do not provide a full, step-by-step protocol for studying Izorlisib, they reference

standard experimental approaches used to generate the data above:

Biochemical Kinase Inhibition Assays: The primary source data for the IC₅₀ values were obtained

from cell-free, biochemical kinase assays measuring the inhibition of purified, recombinant human
PI3K proteins [1]. In these assays, the enzyme activity is typically measured by quantifying the

phosphorylation of lipid substrates or ATP consumption.
In-cell Target Engagement & Pathway Analysis: To confirm that biochemical inhibition translates to

cellular activity, researchers use methods like Western blotting or immunoassays to monitor the
phosphorylation status of key pathway components (such as AKT at Ser473 or Thr308) in cancer cell

lines treated with Izorlisib [2]. A decrease in phosphorylation indicates successful pathway blockade.

The PI3K Signaling Pathway & Izorlisib's Role

The following diagram illustrates the core PI3K-AKT-mTOR signaling cascade, which is constitutively

activated in many cancers and is the primary target of Izorlisib [2].
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Izorlisib inhibits PI3K by blocking its ATP-binding site, preventing PIP₂ phosphorylation and downstream

signaling [2] [1].

Research Significance and Context

Therapeutic Rationale: The PI3K-AKT-mTOR pathway is one of the most frequently dysregulated

pathways in human cancers, driving cell survival, proliferation, and metabolism [2]. Inhibiting this
pathway is a validated anti-cancer strategy.

Izorlisib's Profile: The data shows that Izorlisib is a pan-Class I PI3K inhibitor with a distinct
potency profile (PI3Kα > PI3Kγ > PI3Kβ > PI3Kδ) and high selectivity over mTOR and Class II/III

PI3Ks [1]. This profile suggests it was designed to broadly target PI3K signaling in tumors while
potentially avoiding the metabolic liabilities associated with strong mTOR inhibition.

Current Landscape: The development of PI3K inhibitors is a rapidly advancing field. Current
research focuses on overcoming issues like drug resistance and toxicity through novel approaches,

including dual-target inhibitors (e.g., PI3K/mTOR) and PROTACs [2] [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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